molecular formula C24H27NO6 B14143374 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate CAS No. 1004944-61-9

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate

Cat. No.: B14143374
CAS No.: 1004944-61-9
M. Wt: 425.5 g/mol
InChI Key: PTVHXLCIZXJROP-IBGZPJMESA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[c]chromen core and a valinate moiety protected by a tert-butoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate typically involves multiple steps. One common approach is to start with the benzo[c]chromen core, which can be synthesized through a series of condensation reactions involving appropriate starting materials. The valinate moiety is then introduced through esterification or amidation reactions, followed by the protection of the amino group with a tert-butoxycarbonyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate lies in its specific structure, which combines the benzo[c]chromen core with a valinate moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

1004944-61-9

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C24H27NO6/c1-13(2)19(25-23(28)31-24(4,5)6)22(27)29-18-12-11-16-15-9-7-8-10-17(15)21(26)30-20(16)14(18)3/h7-13,19H,1-6H3,(H,25,28)/t19-/m0/s1

InChI Key

PTVHXLCIZXJROP-IBGZPJMESA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C(C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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